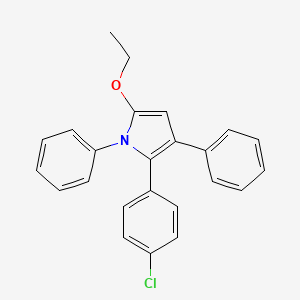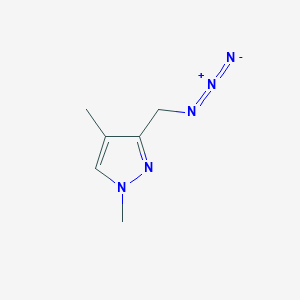
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMPU and is a potent catalyst for various chemical reactions.
Aplicaciones Científicas De Investigación
Conformational Adjustments in Urea and Thiourea Based Assemblies : Studies on urea derivatives, including those similar to the specified compound, have explored their conformational adjustments. These adjustments are significant in understanding the self-assembly and polymorphism of these compounds, which are relevant in material science and pharmaceuticals (Phukan & Baruah, 2016).
Crystal Structure Analysis in Herbicides : Research into the crystal structure of related compounds, like azimsulfuron, has provided insights into their potential use in herbicides. These studies are crucial for designing more effective and environmentally friendly agricultural chemicals (Jeon et al., 2015).
Unfolding of Heterocyclic Ureas : Understanding the unfolding and complexation of heterocyclic ureas contributes to the knowledge of their molecular behavior, which is vital in the development of new materials and pharmaceuticals (Corbin et al., 2001).
Synthesis of Substituted Uracils : The synthesis methods for creating derivatives of uracils, including those similar to the specified compound, have implications in medicinal chemistry and drug design (Bardagi & Rossi, 2008).
Fluoride Selective Fluorescent Chemosensors : Studies on naphthalene derivatives containing urea groups have led to the development of selective sensors for detecting fluoride ions, which have applications in environmental monitoring and diagnostics (Cho et al., 2003).
Polymer Synthesis and Applications : Research on polymers derived from similar compounds has implications in the field of conducting polymers, which are significant for electronics and material sciences (Sotzing et al., 1996).
Propiedades
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-14(10-18-17(21-15)24-2)20-16(22)19-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVIDADVOMIMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)



![Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2366910.png)




![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)
